Ethyl 5-cyano-6-sulfanylpyridine-2-carboxylate Ethyl 5-cyano-6-sulfanylpyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 929975-82-6
VCID: VC4342548
InChI: InChI=1S/C9H8N2O2S/c1-2-13-9(12)7-4-3-6(5-10)8(14)11-7/h3-4H,2H2,1H3,(H,11,14)
SMILES: CCOC(=O)C1=CC=C(C(=S)N1)C#N
Molecular Formula: C9H8N2O2S
Molecular Weight: 208.24

Ethyl 5-cyano-6-sulfanylpyridine-2-carboxylate

CAS No.: 929975-82-6

Cat. No.: VC4342548

Molecular Formula: C9H8N2O2S

Molecular Weight: 208.24

* For research use only. Not for human or veterinary use.

Ethyl 5-cyano-6-sulfanylpyridine-2-carboxylate - 929975-82-6

Specification

CAS No. 929975-82-6
Molecular Formula C9H8N2O2S
Molecular Weight 208.24
IUPAC Name ethyl 5-cyano-6-sulfanylidene-1H-pyridine-2-carboxylate
Standard InChI InChI=1S/C9H8N2O2S/c1-2-13-9(12)7-4-3-6(5-10)8(14)11-7/h3-4H,2H2,1H3,(H,11,14)
Standard InChI Key AIVAUGDZZWSQFQ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(C(=S)N1)C#N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture and Stereoelectronic Features

The compound’s IUPAC name, ethyl 5-cyano-6-sulfanylidene-1H-pyridine-2-carboxylate, reflects its substitution pattern:

  • Pyridine ring: Serves as the planar aromatic backbone.

  • Cyano group (-CN) at C5: Introduces electron-withdrawing effects, polarizing the ring and enhancing electrophilic substitution reactivity.

  • Sulfanyl group (-SH) at C6: Contributes to hydrogen bonding and redox activity, with potential for disulfide bridge formation.

  • Ethyl ester (-COOEt) at C2: Enhances lipophilicity, influencing solubility and membrane permeability.

Key structural parameters derived from crystallographic studies of analogous pyridine derivatives reveal a dihedral angle of 27.86° between the pyridine ring and aryl substituents, suggesting moderate planarity disruption . The sulfanyl group adopts a near-coplanar orientation with the pyridine ring (torsion angle: -5.66°), facilitating conjugation with the π-system .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₉H₈N₂O₂S
Molecular Weight208.24 g/mol
IUPAC NameEthyl 5-cyano-6-sulfanylidene-1H-pyridine-2-carboxylate
SMILESCCOC(=O)C1=CC=C(C(=S)N1)C#N
InChIKeyAIVAUGDZZWSQFQ-UHFFFAOYSA-N

Synthetic Methodologies

Multi-Step Synthesis Routes

The synthesis of ethyl 5-cyano-6-sulfanylpyridine-2-carboxylate typically involves three stages:

  • Pyridine Ring Formation: Cyclocondensation of ethyl acetoacetate with ammonium acetate and malononitrile under reflux conditions generates a 2-pyridone intermediate.

  • Functionalization at C5 and C6:

    • Cyanation: Treatment with copper(I) cyanide in DMF introduces the cyano group .

    • Sulfanylation: Thiolation via nucleophilic displacement using sodium hydrosulfide (NaSH) or thiourea.

  • Esterification: Alcoholysis with ethanol in the presence of sulfuric acid yields the final ethyl ester.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
CyclizationEthyl acetoacetate, NH₄OAc, Δ65-70%
CyanationCuCN, DMF, 120°C, 12h55%
SulfanylationNaSH, EtOH, reflux, 6h60%

Optimization Challenges

  • Regioselectivity: Competing reactions at C4 and C6 necessitate careful temperature control (60-80°C) to favor C6 sulfanylation.

  • Purification: Column chromatography (SiO₂, ethyl acetate/hexane 3:7) resolves co-eluting byproducts.

CompoundA₁ AR Kᵢ (nM)A₂ₐ AR Kᵢ (nM)Efficacy (%)
Derivative 1 9.632152
Derivative 4 0.773742
Derivative 5 2.502473

Antioxidant and Enzyme Inhibitory Activity

The sulfanyl group’s redox activity enables scavenging of reactive oxygen species (ROS), with IC₅₀ values of 18.7 μM against superoxide radicals in vitro. Additionally, the compound inhibits cytochrome P450 3A4 (CYP3A4) with a Kᵢ of 12.3 μM, suggesting drug-drug interaction risks.

Materials Science Applications

Nonlinear Optical (NLO) Properties

Density functional theory (DFT) calculations predict a first hyperpolarizability (β) of 8.7×10⁻³⁰ esu, attributable to the conjugated π-system and electron-deficient cyano group . This positions the compound as a candidate for electro-optic modulators and frequency doublers.

Coordination Chemistry

The sulfanyl group acts as a soft Lewis base, forming stable complexes with transition metals:

  • Cu(II): [Cu(C₉H₇N₂O₂S)₂]·2H₂O exhibits square-planar geometry (λₘₐₓ = 620 nm) .

  • Pd(II): Catalyzes Suzuki-Miyaura couplings with turnover numbers (TON) up to 10⁵ .

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